Sodium Trifluoromethanesulfinate

Vue d'ensemble

Description

Sodium Trifluoromethanesulfinate (CF3SO2Na) and Trifluoromethanesulfonyl Chloride (CF3SO2Cl) are widely utilized reagents in organic chemistry for the direct trifluoromethylation of various substrates. These compounds facilitate the introduction of the SCF3 and the S(O)CF3 group, among other reactions, highlighting their versatility in chemical transformations (Guyon et al., 2017).

Synthesis Analysis

The preparation of Sodium Trifluoromethanesulfinate often involves eco-friendly methods such as β-elimination of aliphatic triflones under mild conditions, allowing the synthesis of various triflinate salts. This approach emphasizes the importance of sustainable practices in chemical synthesis (Langlois et al., 2007).

Molecular Structure Analysis

The crystal structure of Sodium Trifluoromethanesulfonate-Trifluoromethanesulfonic Acid complex has been elucidated, revealing sodium ions coordinated by oxygen atoms from trifluoromethanesulfonic acid molecules, forming a 3-dimensional network. This structure demonstrates the intricate interactions at the molecular level, contributing to our understanding of its chemical behavior (Korus & Jansen, 1998).

Chemical Reactions and Properties

Sodium Trifluoromethanesulfinate is involved in a myriad of chemical reactions, including trifluoromethylation-peroxidation of unactivated alkenes, electrophilic trifluoromethylthiolation at room temperature, and iodotrifluoromethylation of alkenes and alkynes. These reactions underscore its role as a versatile reagent in introducing trifluoromethyl groups and its derivatives across different chemical frameworks (Zhang et al., 2017; Bu et al., 2017; Hang et al., 2014).

Physical Properties Analysis

Sodium 1,1,1-Trifluoromethanesulfonate, closely related to Sodium Trifluoromethanesulfinate, is a white crystalline powder, hygroscopic, and soluble in water, alcohol, and other highly polar organic solvents. Its melting point is around 255–257°C, demonstrating significant stability and solubility, which are crucial for its application in various chemical reactions (Prakash & Mathew, 2010).

Chemical Properties Analysis

Trifluoromethanesulfinate salts exhibit a wide range of chemical properties, including the ability to act as electrophilic trifluoromethylthiolating agents. Their reactivity can be tailored through the substitution on the aryl ring, providing a versatile toolkit for synthesizing a diverse array of trifluoromethylthiolated compounds under mild conditions, showcasing the adaptability and wide applicability of these reagents in organic synthesis (Shao et al., 2015).

Applications De Recherche Scientifique

Trifluoromethylation, Trifluoromethylsulfenylation, and Trifluoromethylsulfinylation : It serves as a versatile reagent in these chemical reactions, useful in various chemical processes (H. Guyon, Hélène Chachignon, & D. Cahard, 2017).

Selective Oxidation of C–H Bonds : A light and oxygen-enabled photocatalytic system using sodium trifluoromethanesulfinate allows for efficient and environmentally friendly preparation of high-value aromatic ketones and carboxylic acids from readily available materials (Xianjin Zhu, Yong Liu, Can Liu, Haijun Yang, & H. Fu, 2020).

Pharmaceutical Applications : Recent advancements in trifluoromethylation with sodium trifluoromethanesulfinate have led to improved drug stability, bioavailability, and binding selectivities, benefiting pharmaceutical research (Renjie Hui, Shiwei Zhang, Zheng Tan, Xiaopei Wu, & Bainian Feng, 2017).

Synthesis of 3-(Trifluoromethyl)-Spiro[4.5]Trienones : Copper-catalyzed difunctionalization of activated alkynes with sodium trifluoromethanesulfinate is employed in synthesizing these compounds, enabling the simultaneous formation of two carbon-carbon single bonds and one carbon-oxygen bond (Huiliang Hua et al., 2015).

Oxidative Trifluoromethylation and Arylation : The copper-catalyzed process shows potential for the facile generation of CF3 radicals under mild conditions (Qingquan Lu et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;trifluoromethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUKAXLXGRUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

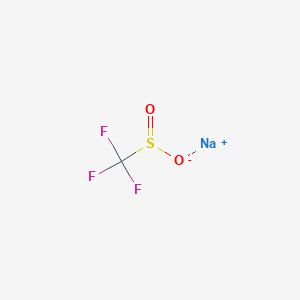

C(F)(F)(F)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635644 | |

| Record name | Sodium trifluoromethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium Trifluoromethanesulfinate | |

CAS RN |

2926-29-6 | |

| Record name | Sodium trifluoromethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)